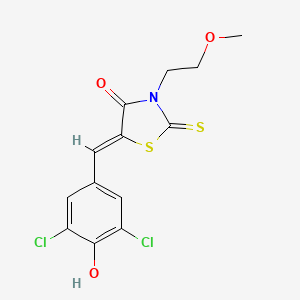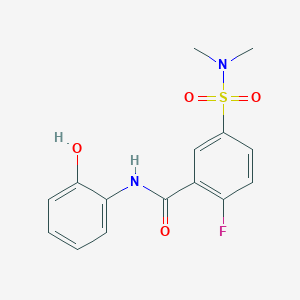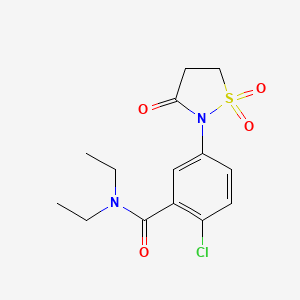![molecular formula C18H12Cl3NO3S2 B4938134 N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide](/img/structure/B4938134.png)
N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide is a complex organic compound characterized by the presence of multiple chlorophenyl groups and a sulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with bis(4-chlorophenyl) sulfide under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide linkage. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can significantly improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: Halogen substitution reactions can occur at the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogen exchange reactions can be facilitated using reagents like sodium iodide (NaI) in acetone.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of iodinated or brominated derivatives.
科学的研究の応用
N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
2,5-Bis(4-chlorophenyl)-1,3,4-oxadiazole: Shares structural similarities with N-[bis(4-chlorophenyl)-oxo-lambda6-sulfanylidene]-4-chlorobenzenesulfonamide and exhibits similar biological activities.
Bis(4-chlorophenyl) sulfone: Another compound with chlorophenyl groups, used in the synthesis of polymers and other materials.
Uniqueness
This compound is unique due to its specific combination of chlorophenyl and sulfonamide groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-[bis(4-chlorophenyl)-oxo-λ6-sulfanylidene]-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl3NO3S2/c19-13-1-7-16(8-2-13)26(23,17-9-3-14(20)4-10-17)22-27(24,25)18-11-5-15(21)6-12-18/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJHADMYLYUTNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=NS(=O)(=O)C2=CC=C(C=C2)Cl)(=O)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4-Fluoro-3-methylphenyl)sulfonyl]prop-2-enylamine](/img/structure/B4938060.png)
![2-{[(3-Chlorophenyl)carbamoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4938062.png)

![2-(4-methoxy-3-methylphenyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B4938076.png)
![1,8-diazatricyclo[6.2.2.0~2,7~]dodeca-2,4,6-triene 1,8-dioxide dihydrate](/img/structure/B4938092.png)

![N~1~-(3,5-dichlorophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4938098.png)
![2-[3-(2-ethoxyphenoxy)propoxy]naphthalene](/img/structure/B4938102.png)


![Ethyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B4938117.png)
![2,6-di-tert-butyl-4-[2-(2-hydroxy-5-methoxyphenyl)-1H-benzimidazol-1-yl]phenol](/img/structure/B4938123.png)
![4-{2-[5-bromo-2-(2-propyn-1-yloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B4938130.png)
